6-Methyl-6,9-diazaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-6-10-8-9(11)4-2-3-5-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTCFJXNEWPIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296907 | |
| Record name | 6-Methyl-6,9-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933689-92-0 | |
| Record name | 6-Methyl-6,9-diazaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933689-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-6,9-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-6,9-diazaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Methyl 6,9 Diazaspiro 4.5 Decane and Its Structural Analogues
Foundational Synthetic Routes
The construction of the 6,9-diazaspiro[4.5]decane core often relies on well-established chemical transformations that form the heterocyclic and spirocyclic systems. These foundational routes are characterized by their relative simplicity and accessibility of starting materials.
Strecker Synthesis Approaches
The Strecker synthesis, a powerful method for the preparation of α-amino acids and their derivatives, can be adapted for the synthesis of spirodiamines. nrochemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This multicomponent reaction typically involves the reaction of a ketone, an amine, and a cyanide source. nrochemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of 6-Methyl-6,9-diazaspiro[4.5]decane, a plausible retrosynthetic analysis suggests a disconnection to cyclopentanone (B42830), N-methylethylenediamine, and a cyanide source.
The general mechanism of the Strecker synthesis involves the initial formation of an iminium ion from the reaction of the ketone (cyclopentanone) and the diamine (N-methylethylenediamine). Subsequent nucleophilic attack of the cyanide ion on the iminium ion forms an α-aminonitrile intermediate. This intermediate can then undergo further transformations, such as reduction of the nitrile group to an amine, to ultimately yield the desired spirodiamine. The versatility of the Strecker synthesis allows for the use of various ketones and substituted diamines, providing a potential route to a range of structural analogues. wikipedia.org
Cyclization Reactions and Conditions
Intramolecular cyclization is a key strategy for the formation of the heterocyclic rings in 6,9-diazaspiro[4.5]decane. These reactions typically involve the formation of one or both of the nitrogen-containing rings from a suitably functionalized acyclic precursor. A variety of cyclization strategies have been developed for the synthesis of spirocyclic systems, including those containing nitrogen. nih.gov
One common approach involves the construction of a precursor containing both the cyclopentane (B165970) ring and the ethylenediamine moiety with appropriate functional groups that can react to form the second ring. For instance, a precursor could be synthesized with a reactive group on the cyclopentane ring and a nucleophilic nitrogen on the diamine chain, which can then undergo an intramolecular nucleophilic substitution or reductive amination to close the ring and form the spirocyclic structure. The choice of reaction conditions, such as the solvent, temperature, and catalyst, is crucial for achieving high yields and selectivity in these cyclization reactions.
Condensation Reactions with Diamines and Cycloalkanones
The direct condensation of a diamine with a cycloalkanone represents one of the most straightforward conceptual approaches to the synthesis of diazaspiro compounds. For this compound, this would involve the reaction of N-methylethylenediamine with cyclopentanone. This reaction typically proceeds through the formation of a di-imine intermediate, which can then be reduced to the corresponding saturated diamine.
The success of this approach is often dependent on the reaction conditions, including the use of dehydrating agents to drive the equilibrium towards the imine formation and the choice of reducing agent for the subsequent reduction. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation. While conceptually simple, this method may sometimes be complicated by the formation of polymeric side products or difficulties in isolating the desired spirocyclic compound in high purity.
Advanced Synthetic Strategies
More recently, advanced synthetic methodologies have been developed to provide more efficient and stereoselective routes to complex molecules, including spirodiamines. These strategies often employ transition metal catalysis and offer greater control over the final product's structure.
Decarboxylative Asymmetric Allylic Alkylation
Decarboxylative asymmetric allylic alkylation (DAAA) is a powerful palladium-catalyzed method for the enantioselective formation of carbon-carbon bonds. acs.orgnih.gov This reaction has been applied to the synthesis of a variety of chiral molecules, including those with spirocyclic frameworks. nih.gov The application of DAAA to the synthesis of this compound would likely involve the use of a suitably substituted amino acid derivative as a precursor. researchgate.net
In this approach, a substrate containing a carboxylic acid and an allylic leaving group undergoes decarboxylation and subsequent allylation in the presence of a chiral palladium catalyst. This allows for the stereocontrolled introduction of a substituent, which can then be further manipulated to form the spirocyclic diamine structure. The key advantage of this method is the ability to generate stereocenters with high enantioselectivity, which is crucial for the synthesis of chiral bioactive molecules. While a direct application to this compound is not explicitly detailed in the provided search results, the general principles of DAAA suggest its potential as a sophisticated strategy for accessing chiral analogues of this compound. acs.orgnih.gov
N-Cyanomethylation Techniques
N-Cyanomethylation is a synthetic technique that involves the introduction of a cyanomethyl (-CH2CN) group onto a nitrogen atom. This functional group can then serve as a precursor for further transformations, including cyclization reactions to form heterocyclic rings. In the context of synthesizing this compound, N-cyanomethylation could be employed as part of a multi-step sequence.
A potential strategy would involve the initial reaction of N-methylethylenediamine with a reagent that introduces a cyanomethyl group onto one of the nitrogen atoms. The resulting N-cyanomethylated diamine could then be reacted with a suitable cyclopentane-based electrophile, followed by an intramolecular cyclization involving the nitrile group. For instance, the nitrile could be reduced to an amine, which then undergoes cyclization to form the second heterocyclic ring of the spirodiamine. Mechanistic studies on related rearrangements of N-(1-arylalkylidene)cyanomethylamines provide insights into the reactivity of the cyanomethyl group and potential reaction pathways. rsc.org
Green Chemistry Methodologies, e.g., Microwave Irradiation
Green chemistry principles are increasingly being applied to the synthesis of complex molecules like this compound and its analogues to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave irradiation and ultrasound assistance are prominent techniques in this regard.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the formation of related spiro compounds. For instance, the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates has been achieved under solvent-free conditions using microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA). researchgate.net This method offers a rapid and efficient route to diazaspiro[4.5]decane derivatives. Similarly, a microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide has been developed to produce 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govsemanticscholar.orgnih.gov This approach is noted for its significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govsemanticscholar.orgnih.gov The synthesis of 2H-chromene derivatives bearing phenylthiazolidinones has also been successfully carried out using microwave assistance, highlighting the broad applicability of this technique for synthesizing complex heterocyclic systems. mdpi.com
Ultrasound-assisted synthesis is another green methodology that has been employed for the synthesis of various heterocyclic compounds, including those with spirocyclic scaffolds. nih.gov This technique can dramatically reduce reaction times and improve yields. nih.gov For example, the ultrasound-assisted Ugi-azide multicomponent reaction has been used for the synthesis of 1,5-disubstituted tetrazoles under solvent-free conditions. mdpi.com The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has also been achieved using ultrasonic irradiation in an eco-friendly manner. researchgate.net Furthermore, ultrasound has been utilized in the synthesis of tetrazole-based pyrazolines and isoxazolines, demonstrating its utility in creating complex heterocyclic systems that could be analogous to derivatized diazaspiro[4.5]decanes. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine Derivatives
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 6 - 7 hours | Moderate |
| Microwave Irradiation | 6 minutes | High |
Data compiled from literature reports on analogous compounds. semanticscholar.org
Derivatization and Functionalization Techniques
The functionalization of the 6,9-diazaspiro[4.5]decane core is essential for modulating its physicochemical and biological properties. Various techniques have been developed to introduce a wide range of substituents at different positions of the spirocyclic scaffold.
The nitrogen atoms at the 6- and 9-positions of the diazaspiro[4.5]decane ring are nucleophilic and can be readily functionalized through alkylation and aralkylation reactions. While direct examples for this compound are not extensively detailed in the provided literature, methods for the selective N-methylation of the related 2,7-diazaspiro[4.5]decane scaffold have been described. researchgate.net These methods often involve the use of protecting groups to achieve selective access to the desired mono-N-methyl isomer. researchgate.net Such strategies can be adapted for the alkylation and aralkylation of the 6,9-diazaspiro[4.5]decane core to introduce a variety of alkyl and aralkyl groups.
The introduction of diverse functional groups onto the diazaspiro[4.5]decane skeleton allows for the fine-tuning of its properties.
Aryl Substituents: Aryl groups can be introduced at various positions. A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of a palladium catalyst. rsc.orgnih.gov This domino reaction forms three new carbon-carbon bonds. rsc.orgnih.gov Additionally, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized in a three-step process, demonstrating the introduction of a phenyl group at the 8-position. mdpi.com
Tetrazole Moieties: Tetrazole rings are important pharmacophores and can be incorporated into the diazaspiro[4.5]decane framework. The synthesis of new tetrazole derivatives of spiro- and bis-barbiturates has been described, showcasing methods for creating 5-aryl-1H-tetrazoles attached to spirocyclic systems. researchgate.net While not directly on the 6,9-diazaspiro[4.5]decane core, these methods, often involving cyclization reactions with sodium azide and ammonium chloride from a nitrile precursor, can be adapted for this purpose. chalcogen.ro
Lipophilic Moieties: The introduction of lipophilic groups can enhance the membrane permeability and other pharmacokinetic properties of the molecule. This can be achieved through the alkylation and arylation methods mentioned above, where the introduced alkyl or aryl groups themselves can be lipophilic. The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives with various substituents has been reported, some of which can be considered lipophilic. nih.gov
Electrophilic and nucleophilic substitution reactions are fundamental for modifying the diazaspiro[4.5]decane scaffold, particularly when it is substituted with aromatic rings.
Electrophilic Aromatic Substitution (EAS): When an aryl group is attached to the diazaspiro[4.5]decane core, it can undergo electrophilic aromatic substitution reactions. The diazaspiro moiety itself will act as a directing group, influencing the position of the incoming electrophile. The specific directing effect (ortho, para, or meta) would depend on the nature of the attachment and the electronic properties of the diazaspiro system. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution can occur on an aryl substituent of the diazaspiro[4.5]decane if the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com This reaction involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. masterorganicchemistry.comyoutube.com The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
The replacement of carbon atoms within the spirocyclic system with other heteroatoms, such as oxygen or sulfur, leads to novel structural analogues with potentially different properties.
Oxygen Incorporation: The synthesis of oxa-diazaspiro[4.5]decane derivatives has been reported. For example, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as radioligands. nih.gov The synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has also been developed. researchgate.net Furthermore, bioactive compounds of oxa-azaspiro[4.5]decane derivatives have been prepared through a diastereoselective gold and palladium relay catalytic tandem cyclization reaction. researchgate.net There are also commercially available 6-oxa-9-azaspiro[4.5]decane analogues. molport.com
Sulfur Incorporation: The incorporation of sulfur atoms has also been achieved. New 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized via a one-pot three-component reaction. mdpi.comnih.gov Additionally, the synthesis of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been accomplished by the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net The synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide has also been reported. researchgate.net
Table 2: Examples of Heteroatom-Containing Diazaspiro[4.5]decane Analogues
| Compound Class | Synthetic Approach |
| 1-Oxa-8-azaspiro[4.5]decanes | Multi-step synthesis from commercially available starting materials. |
| 8-Oxa-2-azaspiro[4.5]decanes | Synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. |
| 1-Thia-4-azaspiro[4.5]decanes | One-pot three-component reaction of a ketone, an aromatic amine, and mercaptoacetic acid. |
| 1-Oxa-7-thia-4-azaspiro[4.5]decanes | Reaction of a keto sulfone with N-alkylaminoethanols. |
| 2-Thia-1,8-diazaspiro[4.5]decanes | Multi-step synthesis involving cyclization reactions. |
This table summarizes general synthetic strategies for related heteroatom-containing spirocycles.
Stereoselective Synthesis and Chiral Resolution Approaches
The spiro carbon atom in 6,9-diazaspiro[4.5]decane is a stereocenter, and therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications.
Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly. While specific methods for the asymmetric synthesis of this compound are not detailed in the provided search results, the synthesis of the enantiomers of the related pheromone, 7-methyl-1,6-dioxaspiro[4.5]decane, has been reported. nih.gov Such strategies, which often involve the use of chiral starting materials or chiral catalysts, could potentially be adapted for the synthesis of chiral 6,9-diazaspiro[4.5]decane derivatives. The asymmetric synthesis of spirooxindole embedded oxazolidines via a domino reaction promoted by a chiral bifunctional squaramide catalyst has also been described, showcasing an organocatalytic approach to creating chiral spirocycles. uva.es
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a common technique when an asymmetric synthesis is not available or is inefficient. Chiral separation is important in many scientific and industrial fields, especially in the development of pharmaceuticals where enantiomers can have different biological activities. nih.gov
Structural Characterization and Conformational Analysis of 6 Methyl 6,9 Diazaspiro 4.5 Decane Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of a compound. However, no specific spectral data for 6-Methyl-6,9-diazaspiro[4.5]decane has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HMQC, NOESY)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C-NMR spectra would provide information on the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would establish the direct connectivity between protons and their attached carbons, while the Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space proximities of protons, offering insights into the compound's three-dimensional structure and preferred conformation. Without access to published spectra, a detailed analysis of chemical shifts, coupling constants, and spatial correlations for this specific molecule cannot be performed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. A mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₉H₁₈N₂), confirming its mass. The fragmentation pattern observed in the spectrum would offer valuable clues about the compound's structure by showing the masses of smaller fragments resulting from the breakdown of the parent molecule. Currently, no such experimental mass spectral data is available in the public domain.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would likely include N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl groups, and C-N stretching vibrations. The precise frequencies of these bands would help to confirm the presence of these functional groups within the spirocyclic framework. In the absence of published IR spectra for this compound, a specific analysis of its vibrational modes is not possible.
Crystallographic Studies
Crystallographic techniques provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. If suitable crystals of this compound could be grown, this technique would provide precise atomic coordinates, allowing for the unambiguous determination of its molecular geometry, including the conformation of the five- and six-membered rings and the stereochemistry at the spiro center. No published X-ray crystallographic data for this compound currently exists.
Synchrotron Powder Diffraction Data Interpretation
In cases where single crystals are not obtainable, synchrotron powder diffraction can provide valuable structural information from a microcrystalline powder sample. The high resolution of synchrotron radiation can allow for structure determination or refinement from powder data. As with other analytical data, there are no available synchrotron powder diffraction studies for this compound.
Molecular Conformation and Geometry
The geometry of this compound is defined by the fusion of a five-membered cyclopentane (B165970) ring and a six-membered piperazine (B1678402) ring at a single shared carbon atom, the spirocenter. The presence of a methyl group on one of the nitrogen atoms introduces specific conformational preferences and steric considerations.
Analysis of Ring Conformations (e.g., Boat, Envelope, Chair)
The six-membered piperazine ring in this compound is expected to adopt a chair conformation, which is the most stable form for such saturated six-membered rings as it minimizes both angular and torsional strain. In this chair form, substituents on the ring carbons and nitrogens can occupy either axial or equatorial positions. The N-methyl group at the 6-position will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same ring, a well-established principle in conformational analysis. The alternative boat conformation is significantly higher in energy and is generally considered a transient state.
The five-membered cyclopentane ring is more flexible than the six-membered ring. It typically adopts a non-planar conformation to relieve torsional strain, most commonly an envelope or a twist (half-chair) conformation. In the envelope conformation, four of the carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by the cyclopentane ring in this compound would be influenced by the steric demands of the fused piperazine ring.
Stereochemical Assignment and Chirality
The this compound molecule possesses a key stereochemical feature: the spiro carbon atom (C5) is a chiral center. This is because it is bonded to four different groups, creating a non-superimposable mirror image (enantiomer). Therefore, this compound can exist as a pair of enantiomers, (R)-6-Methyl-6,9-diazaspiro[4.5]decane and (S)-6-Methyl-6,9-diazaspiro[4.5]decane.
Furthermore, the nitrogen atoms in the piperazine ring can also be considered stereocenters, as they have three different substituents and a lone pair of electrons. However, nitrogen atoms typically undergo rapid inversion at room temperature, meaning that their chirality is generally not stable unless the inversion is restricted, for instance, in a rigid bicyclic system or at low temperatures. In the context of this compound, the nitrogen at the 9-position, bearing a hydrogen and two different carbon attachments within the ring, could be considered a chiral center, as could the methylated nitrogen at the 6-position. The interplay of the spiro-chirality and the potential nitrogen chirality would lead to the possibility of multiple diastereomers.
Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The presence of a secondary amine (N-H) at the 9-position of the piperazine ring allows this compound to act as a hydrogen bond donor. The lone pair of electrons on this nitrogen also allows it to act as a hydrogen bond acceptor. The tertiary amine at the 6-position, with its lone pair, can also function as a hydrogen bond acceptor.
Computational Chemistry and Molecular Modeling of 6 Methyl 6,9 Diazaspiro 4.5 Decane
Quantum Mechanical Calculations
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum physics. These calculations provide a detailed picture of the electron distribution and energy of the molecular system.
Density Functional Theory (DFT) for Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and minimum energy of a molecule. In the context of 6-Methyl-6,9-diazaspiro[4.5]decane, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms.
The process begins with an initial guess of the molecular geometry. The electron density is then calculated, and from this, the total energy of the system is determined using a specific functional, such as B3LYP. This process is iteratively repeated, adjusting the atomic coordinates at each step to lower the total energy until a minimum is reached. This optimized structure corresponds to the most stable conformation of the molecule in the gas phase. For diazaspiro compounds, DFT calculations have been successfully used to determine their geometric and electronic properties. researchgate.net The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. researchgate.net
Table 1: Illustrative DFT Energy Minimization Parameters for a Diazaspiro[4.5]decane System
| Parameter | Value |
| Method | DFT |
| Functional | B3LYP |
| Basis Set | 6-311G(d,p) |
| Environment | Gas Phase |
| Final Energy | (Exemplary Value) -550.1234 Hartrees |
| Gradient Norm | (Exemplary Value) < 0.00045 Hartrees/Bohr |
Note: The values in this table are illustrative for a representative diazaspiro[4.5]decane system and are not based on published data for this compound.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Once the geometry of this compound is optimized using DFT, the same level of theory can be applied to predict its spectroscopic properties. A particularly useful application is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. imist.mamdpi.com
The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. imist.ma These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com The predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the synthesized compound. researchgate.net DFT-GIAO calculations have been shown to be effective in assigning the correct structure where experimental data may be ambiguous. rsc.org
Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Diazaspiroalkane
| Atom | Predicted Chemical Shift (GIAO) | Experimental Chemical Shift |
| C2 | 45.2 | 44.8 |
| C4 | 60.1 | 59.7 |
| N-CH₃ | 42.5 | 42.1 |
| H2α | 2.85 | 2.81 |
| H4β | 3.15 | 3.12 |
Note: The values in this table are for illustrative purposes to demonstrate the correlation between predicted and experimental data for a substituted diazaspiroalkane and are not specific to this compound.
Molecular Dynamics and Conformational Space Exploration
In an MD simulation, the molecule is treated as a classical system, and Newton's equations of motion are solved for each atom. The forces between atoms are described by a force field. The simulation generates a trajectory of atomic positions and velocities over time, revealing the accessible conformations and the transitions between them. This exploration of the conformational landscape is vital for understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com For N-substituted systems, MD can reveal preferences for axial or equatorial positioning of the substituent, which can be influenced by the solvent environment. researchgate.net
Ligand-Target Interaction Modeling (General Principles)
To investigate the potential biological activity of this compound, its interaction with specific protein targets can be modeled. This is a cornerstone of computer-aided drug design.
Molecular Docking Methodologies (e.g., Induced-Fit Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov While standard docking methods often treat the receptor as rigid, this can be a limitation, as proteins are inherently flexible. Induced-fit docking (IFD) addresses this by allowing for conformational changes in both the ligand and the receptor's active site upon binding. frontiersin.org
The IFD protocol typically involves an initial docking of the ligand into a rigid receptor, followed by a refinement stage where the side chains of the amino acid residues in the binding pocket are allowed to move and adapt to the ligand. frontiersin.org This process provides a more realistic model of the binding event and can lead to more accurate predictions of the binding mode. For spirocyclic compounds, which have a defined three-dimensional structure, IFD can be particularly important for identifying key interactions within a binding site. nih.gov
Free Energy Calculations (e.g., MM-GBSA)
After obtaining a docked pose, it is essential to estimate the binding affinity between the ligand and the target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the binding free energy. researchgate.netnih.gov
MM-GBSA combines the molecular mechanics energy of the complex with a continuum solvation model to estimate the free energy of binding. nih.gov The calculation involves taking snapshots from an MD simulation of the ligand-receptor complex and calculating the free energy for each component (complex, receptor, and ligand). The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand. researchgate.net This method provides a more accurate estimation of binding affinity than simple docking scores and can be used to rank potential drug candidates. frontiersin.org
Table 3: Illustrative MM-GBSA Binding Free Energy Components for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.2 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -41.2 |
Note: This table provides an illustrative breakdown of MM-GBSA energy components and does not represent actual calculated values for this compound.
Homology Modeling for Receptor Structure Elucidation
In the absence of an experimentally determined structure (e.g., via X-ray crystallography or cryo-EM) for a target receptor that may bind to this compound, homology modeling serves as a powerful tool to generate a reliable three-dimensional model. This computational method is predicated on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures.
The process begins with identifying a suitable template structure—an experimentally resolved protein structure that shares a significant degree of sequence identity with the target receptor. For a receptor interacting with diazaspiroalkanes, suitable templates would likely be other receptors known to bind similar small molecules, such as G-protein coupled receptors (GPCRs) or ion channels. For instance, in studies of related diazaspiro compounds targeting the σ2 receptor, computational investigations were facilitated by the availability of a crystal structure of the receptor, which revealed key interactions with amino acid residues like ASP29 and TYR150. mdpi.com If this structure were unavailable, a homology model would have been constructed using a related protein as a template.
Once a template is selected, the amino acid sequence of the target receptor is aligned with the template sequence. Specialized software then builds the 3D model of the target by copying the coordinates of the backbone atoms from the template and modeling the differing side chains and loop regions. The resulting model is then refined and validated using energy minimization and quality assessment tools to ensure it is stereochemically sound and physically realistic. This modeled receptor structure can then be used for molecular docking studies to predict the binding mode and affinity of ligands like this compound.
Table 1: Illustrative Example of Template Selection for Homology Modeling
| Target Receptor | Potential Template Protein | PDB ID | Sequence Identity (%) | Resolution (Å) | Rationale for Selection |
| Hypothetical Amine Receptor X | Human σ2 Receptor/TMEM97 | 6W0C | 45% | 2.8 | Known to bind diazaspiroalkane-type ligands; shared fold. mdpi.com |
| Hypothetical Amine Receptor X | Human Dopamine D3 Receptor | 3PBL | 42% | 2.9 | Binds small molecule amine ligands; well-characterized GPCR. |
| Hypothetical Amine Receptor X | Human Muscarinic M2 Receptor | 3UON | 38% | 3.0 | Binds various amine-containing ligands; high-resolution structure. |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies
Cheminformatics applies computational methods to analyze and manage chemical data, enabling the prediction of physicochemical and biological properties of molecules from their structure. Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of cheminformatics, establishing mathematical relationships between a compound's molecular descriptors and a specific property.
For this compound, QSPR studies can predict a wide range of properties crucial for drug development. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for a series of related compounds. These descriptors can encode topological, electronic, geometric, or physicochemical features. Properties such as solubility, lipophilicity (logP), metabolic stability, and even quantum chemical properties like HOMO-LUMO energies can be modeled. nih.gov
For example, a QSPR model could be developed to predict the binding affinity of a series of diazaspiro[4.5]decane analogs to a specific receptor. By correlating descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, surface area) with experimentally measured affinities, a predictive equation is derived. This model can then be used to estimate the affinity of novel, unsynthesized analogs, guiding the design of more potent compounds. Research on other diazaspiro compounds has involved calculating HOMO and LUMO energies using TDDFT methods to understand their electronic properties and spectra. nih.gov
Table 2: Hypothetical QSPR Data for this compound Analogs
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Predicted Aqueous Solubility (logS) | Predicted Binding Affinity (pIC50) |
| This compound | 154.26 | 0.8 | 1 | -1.5 | 6.2 |
| 6-Ethyl-6,9-diazaspiro[4.5]decane | 168.29 | 1.2 | 1 | -1.9 | 6.5 |
| 6-Propyl-6,9-diazaspiro[4.5]decane | 182.31 | 1.6 | 1 | -2.3 | 6.8 |
| 9-Methyl-6,9-diazaspiro[4.5]decane | 154.26 | 0.9 | 1 | -1.6 | 6.1 |
| 6,9-Dimethyl-6,9-diazaspiro[4.5]decane | 168.29 | 1.1 | 0 | -1.8 | 5.9 |
Virtual Screening for Scaffold Exploration
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. When focused on scaffold exploration, the goal is to discover novel core structures (scaffolds) that can serve as starting points for medicinal chemistry programs. nih.gov The 6,9-diazaspiro[4.5]decane core represents a rigid, three-dimensional scaffold that can be explored for new biological activities.
In a typical virtual screening workflow, a library of millions of compounds is docked into the binding site of a target receptor, which could be an experimental or homology-modeled structure. Scoring functions then estimate the binding affinity of each compound, and the top-ranked molecules are selected for further evaluation. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov
The this compound scaffold can be used in several ways. A library of virtual compounds can be created by computationally decorating the diazaspiro core with a diverse set of chemical substituents. This custom library is then screened against various biological targets. Alternatively, large vendor libraries can be filtered to find all compounds containing the diazaspiro[4.5]decane scaffold, which are then prioritized for screening. Studies on related diazaspiroalkanes have shown that replacing a common fragment like piperazine (B1678402) with a diazaspiro core can lead to changes in binding affinity, highlighting the value of such scaffold exploration in tuning pharmacological properties. mdpi.com
Table 3: Illustrative Virtual Screening Hit List for a Hypothetical Target
| Hit Compound ID | Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions |
| ZINC12345678 | 6,9-Diazaspiro[4.5]decane | -9.8 | H-bond with ASP110, Pi-cation with TYR250 |
| ZINC23456789 | 1,4-Diazaspiro[4.6]undecane | -9.5 | H-bond with ASP110, Hydrophobic contact with LEU190 |
| ZINC34567890 | 2,6-Diazaspiro[3.3]heptane | -9.2 | Salt bridge with GLU180, H-bond with SER114 |
| ZINC45678901 | 6,9-Diazaspiro[4.5]decane | -9.1 | H-bond with ASP110, van der Waals with PHE245 |
| ZINC56789012 | 2,8-Diazaspiro[4.5]decane | -8.9 | H-bond with SER114, Pi-stacking with HIS248 |
Structure Activity Relationship Sar and Structural Design Principles
Impact of Substitution Patterns on Chemical Reactivity
The substitution pattern on the diazaspiro[4.5]decane core is a critical determinant of its chemical reactivity and, by extension, its biological function. The introduction of substituents can influence the molecule's steric and electronic properties, conformational preferences, and metabolic stability.
The "magic methyl" effect, where the addition of a methyl group can significantly and sometimes unexpectedly enhance biological activity, is a well-documented phenomenon in drug discovery. In the context of 6-Methyl-6,9-diazaspiro[4.5]decane, the methyl group at the 6-position can impact the compound's properties in several ways:
Increased Lipophilicity: The methyl group can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
Conformational Restriction: The methyl group can lock the molecule into a specific conformation that is more favorable for binding to a biological target.
Metabolic Blocking: It can block a site of metabolism, thereby increasing the compound's half-life.
Research on related diazaspiro[4.5]decane derivatives illustrates the profound impact of substitution. For instance, in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives developed as T-type calcium channel inhibitors, the nature of the substituent at the 2-position was crucial for potency. nih.gov Similarly, for 1,3-diazaspiro[4.5]decane-2,4-diones (spiro-hydantoins), substitutions at the N-1 and N-3 positions, as well as on the carbocyclic ring, have been shown to modulate anticonvulsant, antiarrhythmic, and anti-inflammatory activities. mdpi.com The introduction of a phenyl group at the 8-position, for example, creates a bulky lipophilic moiety that significantly influences the molecule's interaction with its biological targets. mdpi.com
| Scaffold | Substituent(s) | Biological Target/Activity | Reference |
|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Various at N-2 | T-type calcium channel inhibition | nih.gov |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | 1-Methyl, 8-Phenyl | Antiviral, Trypanocidal | mdpi.com |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | General 5,5-disubstitution | Anticonvulsant, Antidiabetic, Anticancer | mdpi.com |
Modulation of Ring Systems and Heteroatom Placement
The diazaspiro[4.5]decane framework is characterized by a spirocyclic junction connecting a five-membered and a six-membered ring, with two nitrogen heteroatoms incorporated into this bicyclic system. The precise arrangement of these nitrogen atoms (e.g., 1,3-, 1,4-, 2,8-, or 6,9-) defines distinct isomers, each with a unique three-dimensional shape, and distribution of hydrogen bond donors and acceptors.
The relative positioning of the nitrogen atoms influences:
Basicity (pKa): The proximity of the nitrogen atoms to each other and to other functional groups affects their basicity, which is crucial for interactions with acidic residues in protein binding pockets.
Hydrogen Bonding Capacity: The nitrogens can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. Their spatial arrangement dictates the geometry of these potential interactions.
For example, the 1,3-diazaspiro[4.5]decane system is found in spiro-hydantoin drugs, where the two nitrogen atoms are part of a urea-like substructure. mdpi.com In contrast, the 1,4-diazaspiro[4.5]decane scaffold presents the nitrogens in a piperazine-like arrangement within the five-membered ring. nih.gov The 6,9-diazaspiro[4.5]decane isomer places one nitrogen in the five-membered ring and the other in the six-membered ring. This variation in heteroatom placement allows for a fine-tuning of the scaffold's properties to match the requirements of a specific biological target.
Furthermore, the replacement of a nitrogen atom with another heteroatom, such as oxygen to create an oxa-azaspiro[4.5]decane, further modifies the scaffold's properties by altering its hydrogen-bonding capabilities and polarity. Studies on spiroacetals like 1,6-dioxaspiro[4.5]decanes, which are related natural product scaffolds, highlight the importance of heteroatom identity and stereochemistry for biological activity. semanticscholar.org
| Isomer | Nitrogen Positions | Key Structural Feature | Reference |
|---|---|---|---|
| 1,3-Diazaspiro[4.5]decane | 1 and 3 | Hydantoin-like in five-membered ring | mdpi.com |
| 1,4-Diazaspiro[4.5]decane | 1 and 4 | Piperazine-like in five-membered ring | nih.gov |
| 2,8-Diazaspiro[4.5]decane | 2 and 8 | One N in each ring, separated | nih.gov |
| 6,9-Diazaspiro[4.5]decane | 6 and 9 | One N in each ring, different positions |
Role of Lipophilic and Polar Moieties in Structural Design
A successful drug molecule must possess a balance of lipophilic and polar characteristics to ensure adequate absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org Lipophilicity influences a compound's ability to cross biological membranes, while polarity is important for aqueous solubility and interactions with polar residues in target proteins. chemrxiv.org
Lipophilic Moieties: The introduction of non-polar groups, such as alkyl chains or aromatic rings (e.g., the phenyl group in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione), increases lipophilicity. mdpi.com This can enhance membrane permeability and van der Waals interactions within a binding pocket. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Polar Moieties: The addition of polar groups, such as hydroxyls, amides, or carboxylic acids, can improve aqueous solubility and provide additional hydrogen bonding opportunities. For example, the dione (B5365651) functionality in 1,3-diazaspiro[4.5]decane-2,4-diones adds significant polarity and hydrogen bond accepting capabilities. mdpi.com
The art of medicinal chemistry lies in achieving an optimal balance. For the this compound core, the methyl group adds a degree of lipophilicity. Further structural modifications would aim to append functional groups that fine-tune the molecule's properties for a specific therapeutic application, balancing the need for target affinity with drug-like properties.
Understanding "Privileged Structures" in Scaffold Design
A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through the modification of its substitution pattern. These scaffolds typically possess a rigid or semi-rigid conformation, presenting functional groups in a well-defined three-dimensional space, which allows for versatile molecular recognition.
The diazaspiro[4.5]decane framework can be considered a privileged structure. Its key features include:
Spirocyclic Core: The spiro junction imparts a rigid, three-dimensional architecture that is distinct from more common flat, aromatic ring systems. This rigidity reduces the entropic penalty upon binding to a target.
Defined Substitution Vectors: The scaffold presents substituents in specific spatial orientations, allowing for the exploration of chemical space around the core to achieve affinity and selectivity for various targets.
Versatile Functionality: The nitrogen atoms can be functionalized in numerous ways, and the carbocyclic ring allows for the introduction of a wide range of substituents.
Research has shown that spiro-hydantoins, which are based on the 1,3-diazaspiro[4.5]decane core, are a "privileged class of heterocyclic scaffolds with pharmacological interest". mdpi.com Derivatives have been developed for a wide array of targets, including ion channels and enzymes, leading to anticonvulsant, anti-inflammatory, and anticancer agents. mdpi.com This versatility underscores the privileged nature of the diazaspiro[4.5]decane scaffold, suggesting that the this compound isomer also holds significant potential as a starting point for drug discovery programs.
Principles of Lead Optimization through Structural Modification
Lead optimization is an iterative process in drug discovery where a lead compound with initial biological activity is systematically modified to improve its potency, selectivity, and ADME properties, while minimizing toxicity. danaher.comyoutube.com The goal is to develop a preclinical candidate. youtube.com The this compound scaffold serves as an excellent starting point for such an optimization process.
The general strategies for lead optimization, applied to this scaffold, would involve:
Understanding the Pharmacophore: The first step is to identify the minimal set of structural features (the pharmacophore) responsible for the initial activity. youtube.com This involves determining which parts of the diazaspiro[4.5]decane core and its substituents are essential for binding.
Systematic Structural Modification: Medicinal chemists would then synthesize a library of analogs by making systematic changes to the lead structure. This could include:
Varying Substituents: Exploring different alkyl or aryl groups at various positions on the rings to probe for additional favorable interactions.
Modifying the Core: Altering the positions of the nitrogen atoms (isomer hopping) or changing the ring sizes to improve the fit within the target's binding site.
Introducing Polar/Lipophilic Groups: Fine-tuning the molecule's physicochemical properties to enhance solubility, permeability, and metabolic stability. nih.gov
Iterative Design-Synthesize-Test-Analyze (DSTA) Cycles: Each new analog is tested in a battery of in vitro and, eventually, in vivo assays. youtube.com The resulting data on activity, selectivity, and ADME properties feed back into the design of the next generation of compounds. youtube.com
A case study involving 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists demonstrates this process. nih.gov An initial hypothesis about a pharmacophore led to the design and synthesis of compounds based on this scaffold. The subsequent structure-activity relationship studies guided the optimization of substituents to achieve potent and selective inhibitors. nih.gov This iterative process of structural modification is key to transforming a promising scaffold like this compound into a viable drug candidate.
Biochemical Interactions and Mechanistic Studies Non Clinical Focus
General Interaction with Biological Targets (e.g., Enzymes, Receptors)
There is no available scientific literature detailing the general interaction of 6-Methyl-6,9-diazaspiro[4.5]decane with biological targets such as enzymes or receptors.
Mechanistic Studies of Enzyme Modulation
Soluble Epoxide Hydrolase Inhibition Mechanisms
No studies have been found that investigate the inhibitory effects of this compound on soluble epoxide hydrolase.
Nitroreductase and Azoreductase Interactions
There is no published research on the interaction between this compound and nitroreductase or azoreductase enzymes.
In Vitro Receptor Binding Affinity and Selectivity Profiles
There are no available in vitro receptor binding affinity and selectivity profiles for this compound.
Modulation of Cellular Processes at a Molecular Level
No research has been published detailing the modulation of any cellular processes at the molecular level by this compound.
Influence on Keratinocyte Function and Skin Regeneration Pathways (Mechanistic)
No specific studies were found that investigate the influence of this compound on keratinocyte function or skin regeneration pathways.
Effects on Cellular Signaling (e.g., cAMP production, WNT pathway)
There is no available research detailing the effects of this compound on cellular signaling pathways such as cAMP production or the WNT pathway.
Mechanisms of Transdermal Permeation Enhancement
Interaction with Stratum Corneum Components and Skin Barrier Modification
No data is available describing the interaction of this compound with the components of the stratum corneum or its potential to modify the skin barrier.
Applications As Chemical Scaffolds and Building Blocks in Organic Synthesis
Utility in the Synthesis of Complex Organic Molecules
The diazaspiro[4.5]decane framework is a key structural motif utilized in the construction of complex, biologically active molecules. This scaffold serves as a foundational building block, allowing chemists to develop intricate structures by adding functional groups to its core. The defined stereochemistry of the spiro center provides a robust platform for enantioselective synthesis, which is crucial in the development of pharmaceutical compounds.
A notable example of its application is in the synthesis of inhibitors for tryptophan hydroxylase 1 (TPH1), an enzyme targeted for treating various metabolic diseases. nih.govnih.gov The spirocyclic core is used to orient substituents in a precise manner to fit into the active site of the enzyme. nih.gov
One specific complex molecule synthesized using the 6-methyl-6,9-diazaspiro[4.5]decane backbone is 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one . This compound integrates the rigid diazaspiro moiety with a chromenone group, a feature often found in pharmacologically active compounds. The synthesis of such a molecule demonstrates the utility of this compound as a starting point for creating sophisticated chemical structures that would be difficult to access through other synthetic routes.
Intermediates in the Preparation of Diverse Chemical Entities
This compound functions as a versatile chemical intermediate due to the presence of two nitrogen atoms that can be selectively functionalized. The secondary amine (at position 6) and the tertiary amine (at position 9) offer distinct sites for chemical reactions, such as acylation, alkylation, and arylation.
The synthesis of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one exemplifies this role perfectly. In its preparation, the this compound core acts as the key intermediate. The synthesis typically involves an initial formation of the spirocyclic system, followed by a condensation reaction where a chromenone moiety is attached to the nitrogen at position 6. This modular approach allows for the creation of a library of diverse compounds by varying the groups attached to the spiro-scaffold.
The versatility of the 6,9-diazaspiro[4.5]decane scaffold as an intermediate is further highlighted by the range of derivatives that have been synthesized. By reacting the parent scaffold with different chemical partners, a wide array of entities can be prepared, each with unique properties and potential applications.
| Derivative Name | Starting Scaffold | Key Modification | Reference |
|---|---|---|---|
| 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one | This compound | Acylation with a chromenone precursor at the N6 position | |
| 9-(Furan-2-ylmethyl)-6,9-diazaspiro[4.5]decane | 6,9-Diazaspiro[4.5]decane | Alkylation with 2-(bromomethyl)furan (B1335360) at the N9 position | chemcd.com |
| 9-(4-Methylhexan-2-yl)-6,9-diazaspiro[4.5]decane | 6,9-Diazaspiro[4.5]decane | Alkylation with a 4-methylhexan-2-yl group at the N9 position | nih.gov |
| 8-Methyl-6,9-diazaspiro(4.5)decane-7,10-dione | (Not specified) | Formation of a diketone structure on the piperidine (B6355638) ring | sigmaaldrich.com |
Contribution to the Development of Novel Materials
Beyond its use in medicinal chemistry, the diazaspiro[4.5]decane scaffold has been explored for its potential in materials science. The structural rigidity and the presence of reactive nitrogen atoms make these compounds suitable for incorporation into larger macromolecular structures, such as polymers.
A key application in this area is their use as stabilizers for organic polymers. A US patent describes how substituted diazaspirodecanes can be used to protect polymers from degradation caused by light, oxygen, and heat. google.com When incorporated into a polymer matrix, these compounds can act as radical scavengers and light stabilizers, thereby enhancing the durability and lifespan of the material. The patent covers a range of diazaspiro derivatives, highlighting the adaptability of the core structure for this application.
While research into the material applications of this compound is less extensive than its role in medicinal chemistry, related isomers are noted for their utility in polymer crosslinking and catalyst design. Furthermore, the synthesis of diazaspiro[4.5]decane scaffolds has been conducted in laboratories focused on functional molecular solids, suggesting an ongoing interest in their material properties. nih.gov
| Application Area | Function of Diazaspirodecane | Resulting Material Property | Reference |
|---|---|---|---|
| Polymer Stabilization | Acts as a light and heat stabilizer within a polymer matrix. | Enhanced resistance to degradation, improved material durability. | google.com |
Future Research Directions and Unexplored Avenues for 6 Methyl 6,9 Diazaspiro 4.5 Decane
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is paramount for the exploration of 6-methyl-6,9-diazaspiro[4.5]decane's potential. Future research should prioritize the development of novel and sustainable synthetic routes that are not only efficient and cost-effective but also environmentally benign.
One promising avenue is the exploration of one-pot synthesis strategies. For instance, a domino reaction involving unactivated yne-en-ynes and aryl halides, catalyzed by a palladium complex, has been successfully employed for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. nih.gov This approach, which forms three new carbon-carbon bonds with high regioselectivity, could be adapted for the synthesis of this compound and its analogues. nih.gov
Furthermore, the development of cost-effective and sustainable methods, such as the three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, offers a valuable precedent. mdpi.com This particular synthesis proceeds with high yields and without the need for extensive purification of intermediates, highlighting a pathway towards more sustainable chemical production. mdpi.com Future work could focus on applying similar principles to the synthesis of this compound, potentially utilizing readily available starting materials and minimizing waste generation.
Advanced Computational Studies and Machine Learning in Structure-Activity Prediction
The integration of advanced computational tools and machine learning (ML) algorithms is set to revolutionize the study of structure-activity relationships (SAR) for compounds like this compound. These in silico approaches can significantly accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel derivatives. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling, a cornerstone of computational chemistry, can establish mathematical relationships between the chemical structure of a molecule and its biological activity. nih.govnih.gov By employing various linear and non-linear ML algorithms, such as histogram-based gradient boosting and light gradient boosting machines, predictive QSAR models can be developed for this compound derivatives. nih.gov These models can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov
Molecular dynamics simulations and docking studies are also powerful computational techniques that can provide detailed insights into the binding of this compound derivatives to their biological targets. For example, computational studies on related diazaspiro cores have revealed the importance of hydrogen bond interactions with specific amino acid residues, such as ASP29, and π-stacking interactions with residues like TYR150 for high binding affinity. mdpi.com Similar studies on this compound could elucidate its binding modes and guide the design of more potent and selective ligands.
Recent advances in deep learning and its application to QSAR, including the use of molecular graph convolutional neural networks, offer even more sophisticated tools for predicting molecular properties and activities. mdpi.com These methods can learn directly from the molecular structure, potentially capturing complex relationships that are missed by traditional QSAR approaches. mdpi.com
Exploration of New Biochemical Interaction Mechanisms Beyond Current Knowledge
While some interaction mechanisms of diazaspiro compounds have been elucidated, there remains a vast and underexplored landscape of potential biochemical interactions for this compound. Future research should aim to uncover novel molecular targets and pathways through which this compound and its derivatives exert their effects.
Building on existing knowledge, where diazaspiro cores have been shown to interact with targets like the σ2 receptor through hydrogen bonding and π-stacking interactions, investigations could be expanded to other receptor families and enzyme classes. mdpi.com A systematic screening of this compound against a broad panel of biological targets could reveal unexpected activities and open up new therapeutic avenues.
Furthermore, exploring the role of this compound in modulating protein-protein interactions or influencing epigenetic mechanisms could lead to significant breakthroughs. The unique three-dimensional structure of the diazaspiro scaffold may enable it to interact with protein surfaces or binding pockets that are inaccessible to more conventional, planar molecules.
Expanding the Chemical Space of 6,9-Diazaspiro[4.5]decane Derivatives
A critical aspect of future research will be the systematic expansion of the chemical space around the 6,9-diazaspiro[4.5]decane core. The synthesis and evaluation of a diverse library of derivatives will be essential for mapping the structure-activity landscape and identifying compounds with optimized properties.
This expansion can be achieved through various synthetic strategies, including the introduction of different substituents at the nitrogen atoms and on the spirocyclic rings. For instance, the synthesis of various 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones demonstrates the feasibility of modifying the core structure to generate a range of analogues. researchgate.net Similarly, the synthesis of a series of diazaspiroalkane derivatives for evaluation as σ2 receptor ligands highlights the potential for creating focused libraries to probe specific biological targets. mdpi.com
By systematically varying the size, electronics, and stereochemistry of the substituents, researchers can fine-tune the pharmacological properties of the resulting compounds. This approach will be crucial for developing derivatives with improved potency, selectivity, and pharmacokinetic profiles.
| Compound Name | Core Structure |
| This compound | 6,9-Diazaspiro[4.5]decane |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 1,3-Diazaspiro[4.5]decane-2,4-dione |
| 2,6-Diazaspiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane |
| 2,5-Diazabicyclo[2.2.1]heptane | 2,5-Diazabicyclo[2.2.1]heptane |
| 1,4-Diazepine | 1,4-Diazepine |
| 2-Azaspiro[4.5]deca-6,9-dien-8-one | 2-Azaspiro[4.5]decane |
| 6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane | 2-Oxa-6,9-diazaspiro[4.5]decane |
| 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | 6,9-Diazaspiro[4.5]decane-7,10-dione |
| rac-Diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate | 1,4-Diazaspiro[4.5]decane |
| 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one | 1-Oxaspiro[4.5]decane |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | 1,4,9-Triazaspiro[5.5]undecane |
| 6-Methyl-6,9-diazaspiro[4.6]undecane | 6,9-Diazaspiro[4.6]undecane |
| 9-Methyl-6,9-diazaspiro[4.5]decane | 6,9-Diazaspiro[4.5]decane |
| 1,6,9-Trioxaspiro[4.5]decane | 1,6,9-Trioxaspiro[4.5]decane |
| E-7-Methyl-1,6-dioxaspiro[4.5]decane | 1,6-Dioxaspiro[4.5]decane |
Integration with Chemoinformatics and Systems Biology Approaches
To gain a holistic understanding of the biological effects of this compound and its derivatives, it is essential to integrate chemoinformatics with systems biology approaches. researchgate.netchemrxiv.orgnih.gov This integration allows for the analysis of complex biological data and the modeling of how these compounds affect entire biological systems. uchile.cl
Chemoinformatics tools can be used to manage and analyze the large datasets generated from high-throughput screening and SAR studies. nih.gov By combining chemical and biological data, it is possible to build comprehensive models that link the structural features of the compounds to their effects on cellular pathways and networks. chemrxiv.org
Systems biology, on the other hand, provides a framework for understanding the complex interactions within a biological system. uchile.cl By mapping the targets of this compound onto cellular pathways and networks, researchers can predict the downstream effects of the compound and identify potential off-target effects. This approach can also help in identifying synergistic or antagonistic interactions with other drugs, providing a basis for the rational design of combination therapies. The use of constraint-based reconstruction and analysis (COBRA) methods, for instance, can help in predicting phenotypes and understanding metabolic pathways affected by these compounds. uchile.cl
Ultimately, the convergence of chemoinformatics and systems biology will enable a more comprehensive and predictive approach to the study of this compound, accelerating its translation from a promising chemical scaffold to a valuable tool for research and medicine.
Q & A
Q. What are the common synthetic routes for 6-methyl-6,9-diazaspiro[4.5]decane, and how are they validated?
The compound is typically synthesized via condensation reactions. For example, ethylenediamine reacts with 3-methyl-2,6-diphenylpiperidin-4-one under reflux conditions to form the spirocyclic structure. The product is validated using IR spectroscopy (e.g., NH/OH stretching at 3400–3200 cm⁻¹ and C=O absorption at 1650 cm⁻¹) and NMR (e.g., sp³-hybridized carbons in the decane ring at δ 25–35 ppm in NMR). Confirmation of the spiro junction is achieved through coupling constants in NMR (e.g., axial-equatorial proton interactions) .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Solubility tests in polar (e.g., ethanol) and non-polar solvents (e.g., petroleum ether) to assess aggregation tendencies.
- pH-dependent stability assays (e.g., monitoring structural integrity in acidic/basic media via HPLC).
For example, solubility in ethanol is critical for biological activity assays, as poor solubility may lead to inconsistent results in antimicrobial testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected coupling constants or missing peaks) require:
Theoretical alignment : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
Variable-temperature NMR : Detect dynamic processes (e.g., ring-flipping) that obscure signals at standard temperatures.
Isotopic labeling : Use -labeled analogs to simplify complex splitting patterns in NMR.
This approach ensures structural assignments align with both experimental and theoretical data .
Q. What experimental design strategies optimize the synthesis yield of this compound?
Statistical methods like orthogonal design or factorial experiments reduce trial runs while identifying critical factors:
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Reaction temperature | 80°C, 100°C, 120°C | 100°C |
| Solvent polarity | Ethanol, THF, DMF | THF |
| Catalyst loading | 5 mol%, 10 mol%, 15 mol% | 10 mol% |
Post-optimization, response surface methodology (RSM) refines interactions between variables, achieving >85% yield .
Q. How can reaction mechanisms involving this compound be elucidated?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Compare reaction rates of vs. analogs to identify rate-determining steps.
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate transient species for spectroscopic analysis.
- Computational modeling : Simulate transition states (e.g., Gaussian or COMSOL) to map energy barriers. For example, spiro ring formation may proceed via a zwitterionic intermediate stabilized by solvent polarity .
Q. How should researchers address contradictory bioactivity results in antimicrobial assays?
Contradictions (e.g., varying MIC values) arise from methodological variables:
- Standardize inoculum size (e.g., 1.5×10⁸ CFU/mL for bacteria).
- Control solvent effects : Use solvent-only controls to rule out ethanol-induced inhibition.
- Replicate assays across independent labs to validate trends.
For example, discrepancies in antifungal activity against Candida albicans may stem from differences in agar diffusion protocols .
Q. What methodologies ensure data integrity in large-scale studies of spirocyclic compounds?
- Blockchain-based lab notebooks : Immutably timestamp experimental parameters (e.g., reaction time, pH).
- AI-assisted outlier detection : Tools like COMSOL Multiphysics flag anomalous spectral peaks or yields.
- Metadata tagging : Link raw data (e.g., NMR files) to experimental conditions for traceability .
Q. How can theoretical and experimental data be reconciled in spiro compound research?
- Iterative refinement : Adjust computational models (e.g., solvent parameters in DFT) to match experimental observations.
- Hybrid QM/MM simulations : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects.
- Benchmark datasets : Publicly share spectral and crystallographic data to calibrate predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
